2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid
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Description
“2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid” is a biochemical used for proteomics research . It has a molecular formula of C11H12O3S2 and a molecular weight of 256.34 .
Molecular Structure Analysis
The molecular structure of “2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid” is represented by the formula C11H12O3S2 . This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 2 sulfur atoms.Scientific Research Applications
Free Radical Scavenging and Neuroprotective Activities
Compounds containing 1,2-dithiolane moieties have been synthesized and evaluated for their potential in free radical scavenging and neuroprotective activities. This application is significant in the study of neurological disorders and oxidative stress-related conditions .
Ligand Studies for Transition Metal Interactions
Derivatives containing 1,3-dithiolane have been synthesized for potential use in forming complex structures or networks through interactions with soft transition metal ions. This could be useful in materials science and coordination chemistry .
Solid-State Deprotection in Synthesis
1,3-Dithiolanes have been used as a protective group in organic synthesis. A new application introduced the use of Hg(NO3)2·3H2O as an effective reagent for solid-state deprotection of 1,3-dithiolanes .
Synthesis of Dithiolane-2-thione Derivatives
The synthesis of 1,3-dithiolane-2-thione derivatives has been explored through reactions with various thiiranes. These derivatives could have applications in synthetic chemistry .
Reversible Polymerization
Poly (1,2-dithiolane)s have been developed for diverse applications such as surface polymerization, cell penetration, protein-polymer conjugates, gels, elastomers, self-healing materials, supramolecular assembled materials, adhesives, clusteroluminescence, and chemically recyclable materials .
properties
IUPAC Name |
2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S2/c12-10(13)7-14-9-4-2-1-3-8(9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCSYWSVFFYSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=CC=C2OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid |
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